

N-demethylation of Tofacitinib: A Core Metabolic Pathway

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Compound of Interest

Compound Name: Tofacitinib metabolite-1

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib is an oral Janus kinase (JAK) inhibitor that has emerged as a significant therapeutic agent for autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. Understanding its metabolic fate is crucial for optimizing its clinical use, predicting drug-drug interactions, and ensuring patient safety. This technical guide provides a comprehensive overview of the N-demethylation of Tofacitinib, a key pathway in its metabolism. We will delve into the enzymatic processes, present quantitative data, detail experimental protocols, and visualize the associated biological and experimental workflows.

Tofacitinib Metabolism: The Role of N-demethylation

Tofacitinib undergoes extensive hepatic metabolism, accounting for approximately 70% of its total clearance, with the remaining 30% being excreted unchanged by the kidneys.^{[1][2][3][4]} The primary metabolic transformations include oxidation of the pyrrolopyrimidine and piperidine rings, oxidation of the piperidine ring side-chain, glucuronidation, and N-demethylation.^{[1][2]} N-demethylation, the focus of this guide, results in the formation of N-desmethylnofacitinib.

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the oxidative metabolism of Tofacitinib. Specifically, CYP3A4 is the principal enzyme responsible for its biotransformation, with a smaller contribution from CYP2C19.^{[1][2]} The N-demethylation pathway is therefore primarily catalyzed by these two enzymes.

Quantitative Analysis of Tofacitinib Metabolism

The following tables summarize the key quantitative parameters related to the metabolism of Tofacitinib, with a focus on the contribution of N-demethylation and the enzymes involved.

Table 1: Tofacitinib Clearance and Enzyme Contribution

Parameter	Value	Reference(s)
Total Clearance		
Hepatic Metabolism	~70%	[1][2][3][4]
Renal Excretion (unchanged drug)	~30%	[1][2][3]
Contribution to Metabolic Clearance		
CYP3A4	~53%	[5]
CYP2C19	~17%	[5]

Table 2: Circulating Tofacitinib and its Metabolites

Component	Percentage of Total Circulating Radioactivity in Plasma	Reference(s)
Unchanged Tofacitinib	~69.4%	[1][2]
Individual Metabolites (including N-desmethylnofacitinib)	< 10% each	[1][2]

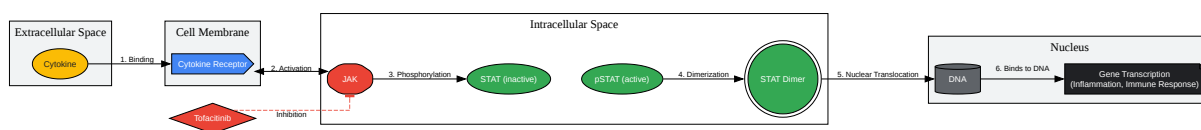
Table 3: In Vitro Kinetic Parameters for Tofacitinib Metabolism (Rat Liver Microsomes)

Note: Specific kinetic parameters for the N-demethylation of Tofacitinib by human CYP3A4 and CYP2C19 are not readily available in publicly accessible literature. The following data from rat liver microsomes is provided as a reference.

Parameter	Value	Reference(s)
Vmax (pmol/min/mg)	5.482	[5]
Km (μM)	37.33	[5]

Signaling Pathway of Tofacitinib

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, thereby interfering with the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors that are implicated in the pathogenesis of autoimmune diseases.

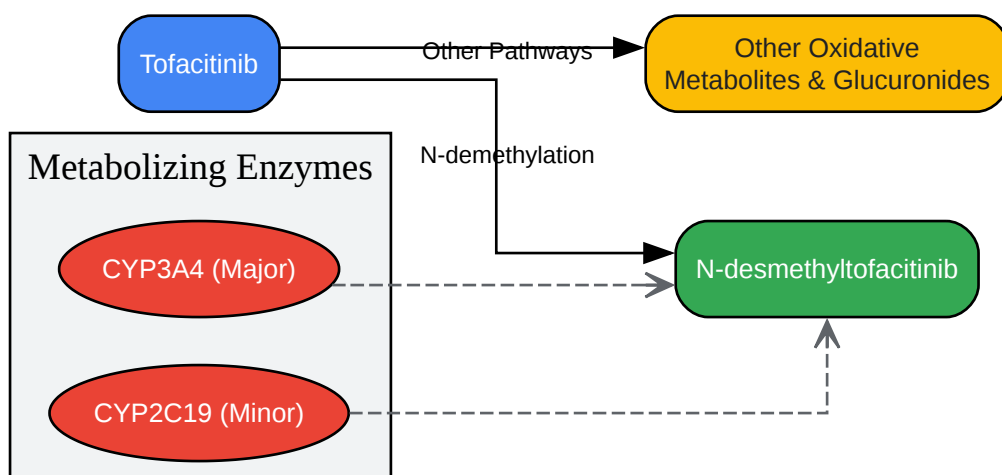


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Tofacitinib's inhibition of the JAK-STAT signaling pathway.

Metabolic Pathway of Tofacitinib

The N-demethylation of Tofacitinib is a crucial step in its metabolic cascade, primarily facilitated by CYP3A4 and to a lesser extent, CYP2C19.



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N-demethylation pathway of Tofacitinib.

Experimental Protocols

In Vitro Metabolism of Tofacitinib using Human Liver Microsomes

This protocol outlines a typical experiment to study the N-demethylation of Tofacitinib in vitro.

1. Materials:

- Tofacitinib
- N-desmethyltofacitinib (as a reference standard)
- Pooled human liver microsomes (HLMs)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile (for reaction termination and protein precipitation)
- Internal standard for LC-MS/MS analysis

- Incubator/water bath (37°C)

- Centrifuge

- LC-MS/MS system

2. Procedure:

- Preparation of Incubation Mixtures:

- Prepare a stock solution of Tofacitinib in a suitable solvent (e.g., methanol or DMSO).
- In microcentrifuge tubes, prepare the incubation mixtures containing potassium phosphate buffer, HLM protein (e.g., 0.5 mg/mL), and Tofacitinib at various concentrations.

- Pre-incubation:

- Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

- Initiation of Reaction:

- Initiate the metabolic reaction by adding the NADPH regenerating system to each tube.

- Incubation:

- Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

- Termination of Reaction:

- Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

- Sample Processing:

- Vortex the samples to ensure thorough mixing and protein precipitation.

- Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
- Analysis:
 - Transfer the supernatant to clean vials for analysis by a validated LC-MS/MS method to quantify the concentrations of Tofacitinib and N-desmethylofacitinib.

In Vitro Metabolism using Recombinant Human CYP Enzymes

This protocol is used to identify the specific CYP enzymes responsible for Tofacitinib metabolism.

1. Materials:

- Tofacitinib
- Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19, and a panel of other CYPs) expressed in a suitable system (e.g., baculovirus-infected insect cells)
- NADPH regenerating system
- Potassium phosphate buffer (pH 7.4)
- Control microsomes (from the same expression system but without the CYP enzyme)
- Other materials as listed in the HLM protocol

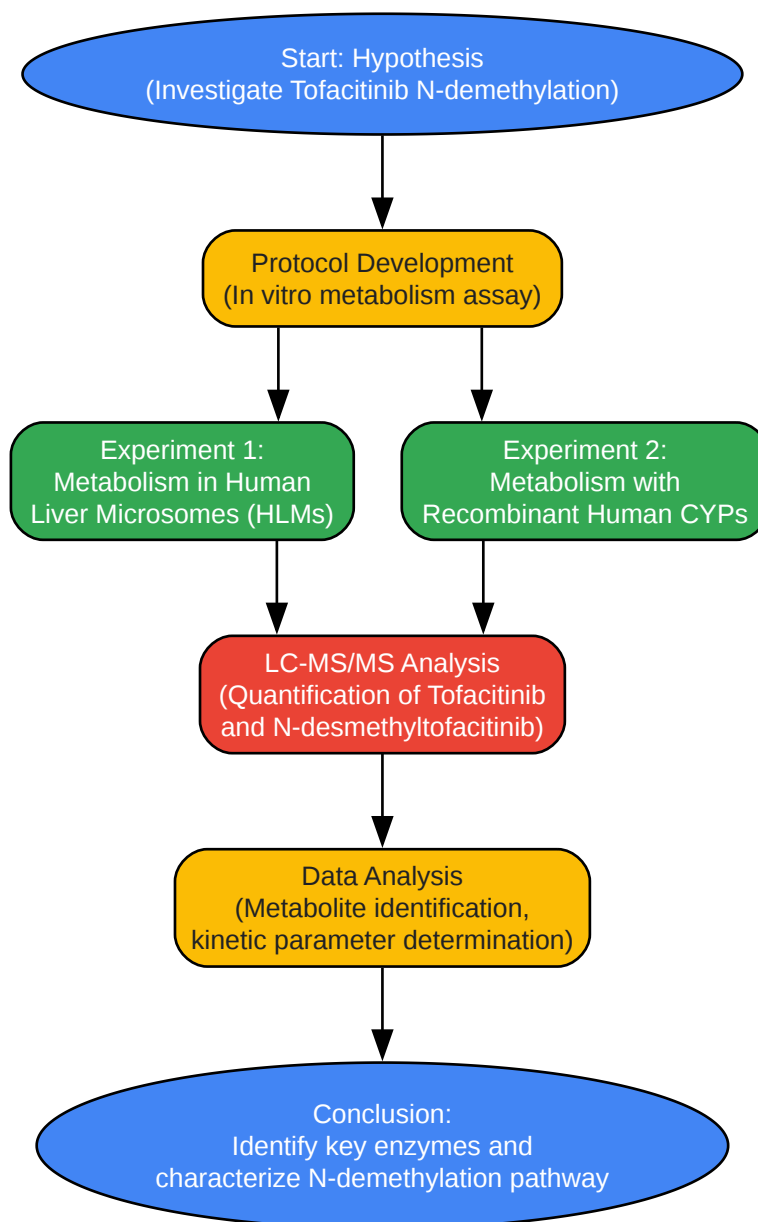
2. Procedure:

- Follow the same general procedure as for the HLM experiment, but replace the pooled HLMs with individual recombinant CYP enzymes or control microsomes.
- The concentration of the recombinant enzyme should be optimized for the assay.
- Compare the rate of N-desmethylofacitinib formation in the presence of each recombinant CYP enzyme to that in the control microsomes. Significant metabolite formation in the

presence of a specific CYP enzyme indicates its involvement in the N-demethylation of Tofacitinib.

Experimental Workflow

The logical flow of an in vitro study to investigate the N-demethylation of Tofacitinib is depicted below.



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Workflow for in vitro Tofacitinib metabolism study.

Conclusion

N-demethylation is a significant metabolic pathway for Tofacitinib, primarily mediated by CYP3A4 with a minor contribution from CYP2C19. The resulting metabolite, N-desmethylnofacitinib, accounts for a small fraction of the total circulating drug-related material. A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is essential for the continued safe and effective use of Tofacitinib in clinical practice. Further research to elucidate the specific kinetic parameters of N-demethylation by human CYP enzymes will provide a more complete picture of Tofacitinib's metabolic profile and enhance the prediction of drug-drug interactions.

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